
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate is a functionalized imidazolium-based ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. This particular compound is notable for its unique structure, which includes a hydroxyethyl group and an undecyl chain, making it versatile for various applications in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate typically involves the alkylation of imidazole derivatives. A common method includes the reaction of 1-(2-hydroxyethyl)imidazole with an alkyl halide, such as 1-bromoundecane, under basic conditions to form the desired imidazolium salt. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity. The final product is typically purified through recrystallization or column chromatography.
化学反応の分析
Types of Reactions
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The acetate anion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ion exchange resins or salts like sodium chloride (NaCl) can facilitate anion exchange.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of new ionic liquids with different anions.
科学的研究の応用
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high polarity and thermal stability.
Biology: Employed in the stabilization of enzymes and proteins, enhancing their activity and stability.
Medicine: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the extraction and separation of metals, as well as in the formulation of lubricants and surfactants.
作用機序
The mechanism by which 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate exerts its effects involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the undecyl chain provides hydrophobic interactions that can disrupt lipid membranes. The imidazolium ring can engage in electrostatic interactions with negatively charged species, enhancing its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- 1,3-Bis(2-hydroxyethyl)imidazolium chloride
- 1-Butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate is unique due to its combination of a hydroxyethyl group and a long undecyl chain, which imparts both hydrophilic and hydrophobic properties. This dual functionality makes it particularly effective in applications requiring amphiphilic characteristics, such as in the stabilization of emulsions and the solubilization of hydrophobic compounds.
特性
CAS番号 |
94023-42-4 |
|---|---|
分子式 |
C16H32N2O.C2H4O2 C18H36N2O3 |
分子量 |
328.5 g/mol |
IUPAC名 |
acetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C16H32N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-16-17-12-13-18(16)14-15-19;1-2(3)4/h19H,2-15H2,1H3;1H3,(H,3,4) |
InChIキー |
JQWVEKVPFBJSAK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1=NCCN1CCO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


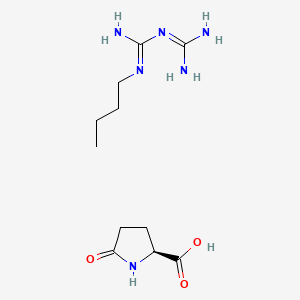
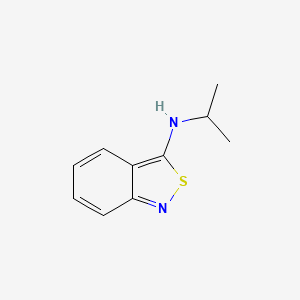
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)
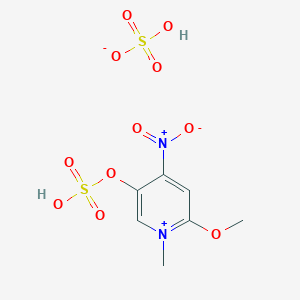
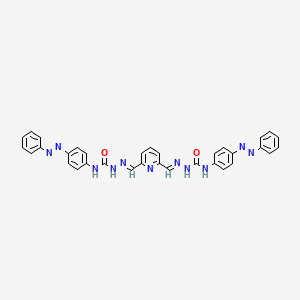
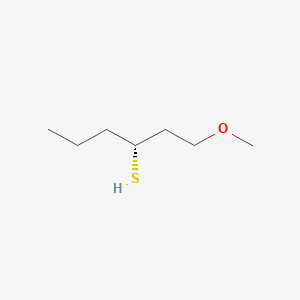

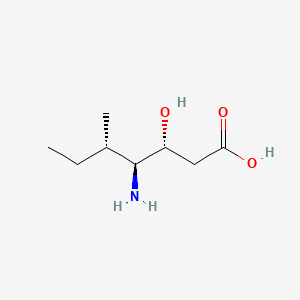
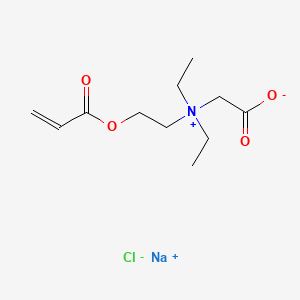
![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)
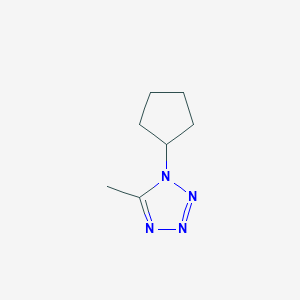
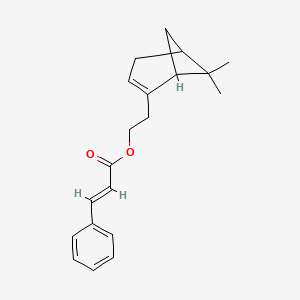
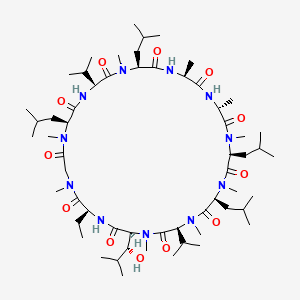
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)
